N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves the formation of amide bonds and the construction of heterocyclic frameworks. For example, the compound described in Paper 1 was synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen in a single step, suggesting that similar amide coupling reactions could be employed in the synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as X-ray diffraction, as demonstrated in Paper 2, where the crystal structure of a thiadiazolo[2,3-a]pyrimidinylidene derivative was elucidated . This suggests that the molecular structure of the compound of interest could also be characterized using similar crystallographic methods to determine its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of the compound of interest can be inferred from the reactivity of similar compounds. For instance, the compound in Paper 2 was synthesized using bromine as a cyclic reagent, indicating that halogenation reactions may be relevant for the synthesis or further functionalization of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be predicted based on the properties of similar compounds. For example, the compound in Paper 2 has a high molecular weight and specific crystallographic parameters, which could influence its solubility, melting point, and other physical properties . The herbicidal activity mentioned in Paper 2 also suggests potential biological activity for the compound of interest, which could be explored in bioassays .
Scientific Research Applications
Antibacterial and Antifungal Properties
Research on compounds with similar structures has demonstrated potential antibacterial and antifungal properties. For example, derivatives synthesized from propanehydrazide have shown good antibacterial activity against specific bacterial strains, indicating a possible avenue for the development of new antibacterial agents (Tumosienė et al., 2012).
Anticancer Activity
Another area of research is the evaluation of the cytotoxic and anticancer activities of such compounds. Certain acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems have been studied for their potential to inhibit topoisomerase II and exhibit efficacy against resistant cancer cell lines (Gomez-Monterrey et al., 2011). Similarly, novel derivatives have been synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications (Küçükgüzel et al., 2013).
Anti-Inflammatory and Analgesic Properties
Compounds with related structures have been designed and synthesized for their anti-inflammatory and analgesic properties. Novel substituted thiadiazoles, for instance, showed significant in vitro anti-inflammatory activity compared to known drugs like ibuprofen, pointing to potential as new anti-inflammatory and analgesic agents (Shkair et al., 2016).
Electrophilic Properties and Probe Applications
Additionally, some derivatives have been investigated for their electrophilic properties and potential as spectrophotometric probes for detecting nucleophilic side chains in proteins, demonstrating the chemical versatility and potential application of similar compounds in biochemical research (Llamas et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S3/c1-3-19(13-8-10-25(21,22)11-13)16(20)7-6-15-17(18-12(2)24-15)14-5-4-9-23-14/h4-5,9,13H,3,6-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFNIBNXBZRROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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